5-Chloro-3-ethyl-2-methylpyridine
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Overview
Description
5-Chloro-3-ethyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-ethyl-2-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
5-Chloro-3-ethyl-2-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methylpyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Chloro-2-methylpyridine:
2-Chloro-3-ethylpyridine: Chlorine and ethyl groups are positioned differently, leading to variations in reactivity and applications.
Uniqueness
5-Chloro-3-ethyl-2-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
5-chloro-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-4-8(9)5-10-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
HHMXFIPDUGBDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)Cl)C |
Origin of Product |
United States |
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